molecular formula C14H14F3N3O2 B2430342 ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate CAS No. 477711-15-2

ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate

Cat. No. B2430342
CAS RN: 477711-15-2
M. Wt: 313.28
InChI Key: FZWXOCKGVVONDX-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The trifluoromethyl group (-CF3) is a functional group in organofluorines that has three fluorine atoms attached to a methyl group. It is often used in pharmaceuticals and agrochemicals due to its stability and ability to modify the properties of molecules .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The trifluoromethyl group can be introduced using various methods, such as the use of trifluoromethylating reagents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is electron-withdrawing, which can influence the electronic properties of the molecule .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo reactions at the pyrazole ring, such as electrophilic substitution. The trifluoromethyl group is generally stable and resistant to various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate is synthesized and characterized in various studies. For example, Singh, Rawat, and Sahu (2014) synthesized a pyrrole chalcone derivative and analyzed it using spectroscopic methods and quantum chemical calculations, providing insights into its molecular interactions and potential for forming dimers with multiple interactions (Singh, Rawat, & Sahu, 2014).

Reactivity and Formation of Compounds

  • The reactivity of this compound with various reagents results in the formation of different heterocyclic compounds. As demonstrated by Mikhed’kina et al. (2009), ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines to yield regioisomeric 3- and 5-substituted pyrazoles (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).

Applications in Synthesis of Condensed Pyrazoles

  • Ethyl 3,5-triflyloxy-1H-pyrazole-4-carboxylates, a related compound, are used as precursors in the synthesis of various condensed pyrazoles, demonstrating the compound's utility in complex chemical synthesis. Arbačiauskienė et al. (2011) utilized them in Pd-catalyzed cross-coupling reactions (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).

Role in Synthesis of Pharmaceutical Intermediates

  • This compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, Zhi-li (2007) describes its use in the synthesis of chlorantraniliprole, an insecticide (Zhi-li, 2007).

Molecular Interaction Studies

  • Research also includes the study of molecular interactions and properties of similar compounds. Singh et al. (2013) investigated ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate, providing valuable data on its vibrational analysis and potential for nonlinear optical applications (Singh, Baboo, Rawat, & Gupta, 2013).

Future Directions

The use of trifluoromethylated pyrazoles in medicinal chemistry is a growing field, and new synthetic methods and applications are continually being developed .

properties

IUPAC Name

ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c1-4-22-13(21)11-8(2)19-20(9(11)3)12-10(14(15,16)17)6-5-7-18-12/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWXOCKGVVONDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=C(C=CC=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate

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